(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-23-15-13(4-2-8-19-15)17(22)21-10-6-12(7-11-21)24-16-14(18)5-3-9-20-16/h2-5,8-9,12H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHMZMHPWBVWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is a complex organic molecule featuring a piperidine ring, brominated pyridine moiety, and methanone functional group. Its unique structure suggests potential interactions with various biological targets, making it a candidate for pharmacological applications. This article explores the biological activity of this compound based on existing research findings, including synthesis methods, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is CHBrNO. The presence of the bromine atom is significant as it can influence the compound's reactivity and interaction with biological systems. The piperidine and pyridine rings are known scaffolds in many bioactive compounds, often associated with diverse pharmacological activities.
Synthesis
The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone typically involves several steps:
- Formation of the Piperidine Ring : The piperidine ring can be synthesized through cyclization reactions involving suitable precursors.
- Bromopyridine Introduction : The brominated pyridine moiety is introduced via nucleophilic substitution reactions.
- Coupling Reactions : The final compound is formed through coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor under palladium catalysis.
Pharmacological Effects
Preliminary studies indicate that compounds similar to (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone exhibit various pharmacological effects:
- Anti-inflammatory Activity : Compounds with similar structures have shown potential in reducing inflammation, which is crucial in treating chronic diseases.
| Compound | IC (µM) | Activity |
|---|---|---|
| Compound A | 12.5 | Anti-inflammatory |
| Compound B | 8.0 | Anti-cancer |
- Anticancer Properties : The structural features suggest potential activity against cancer cells, particularly through mechanisms involving kinase inhibition.
The exact mechanism of action for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone remains to be fully elucidated. However, its structural components may allow it to interact with specific enzymes or receptors involved in disease pathways. The bromine atom could facilitate interactions with aromatic residues in proteins, enhancing binding affinity.
Case Studies and Research Findings
Recent research has highlighted the potential of similar compounds in various therapeutic areas:
- Kinase Inhibition : A study demonstrated that related piperidine derivatives effectively inhibited several kinases implicated in cancer progression.
- Antibacterial Activity : Compounds with piperidine structures have shown moderate to strong antibacterial activity against various strains, indicating their potential use as antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues
Pyridin-2(1H)-one derivatives (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile):
- Structural Differences : These derivatives lack the piperidine core and methoxypyridin-3-yl carbonyl group but share brominated aromatic substituents and methoxy/hydroxy groups.
- Key Findings : Brominated derivatives exhibited superior antioxidant activity (79.05% radical scavenging at 12 ppm) compared to methoxy-substituted analogs (17.55%) .
- Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (16): Structural Overlap: Contains a piperidine ring and pyridine-based substituents but differs in functional groups (e.g., ester vs. ketone). Physicochemical Data: Reported melting point of 136°C (vs. unlisted data for the target compound), IR peaks at 1707 cm⁻¹ (C=O) and 1603 cm⁻¹ (C=N) .
Molecular Docking and Binding Affinity
- Pyridin-2(1H)-one derivatives demonstrated favorable binding affinities in docking studies, correlating with their experimental MIC values. The bromophenyl group formed hydrophobic interactions with bacterial enzyme active sites, while the nitrile group engaged in hydrogen bonding .
- Hypothesis for Target Compound : The bromopyridine and methoxypyridine moieties in the target compound could similarly interact with bacterial or antioxidant-related proteins, though computational validation is required.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalyst use). For example, highlights the use of dichloromethane and sodium hydroxide in analogous piperidine derivatives, achieving 99% purity. Stepwise purification via column chromatography (e.g., n-hexane/EtOAc or CHCl3/MeOH solvent systems) is critical, as demonstrated in and , where yields ranged from 25% to 84%. Monitoring intermediates via TLC and adjusting stoichiometric ratios of reagents (e.g., bromopyridine and methoxypyridine precursors) can mitigate side reactions .
Q. How should researchers safely handle and store this compound given its reactive functional groups?
- Methodological Answer: Safety protocols must address the compound’s bromine and methoxy groups, which may pose toxicity or flammability risks. and recommend storing the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Handling should occur in a fume hood with PPE (gloves, lab coat, goggles), and spills should be neutralized with inert absorbents (e.g., vermiculite). Emergency response plans for inhalation or skin contact should align with H300/H313 hazard codes ( ) .
Q. What spectroscopic techniques are most reliable for characterizing its structure and confirming purity?
- Methodological Answer: ¹H/¹³C-NMR is essential for verifying the piperidine and pyridine moieties, as shown in and , where chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) confirmed backbone integrity. HPLC (e.g., 95–99% peak area at 254 nm) and elemental analysis (C, H, N within 0.4% of theoretical values) are critical for purity validation. Mass spectrometry (HRMS) should resolve molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when analyzing stereochemical outcomes of the piperidin-1-yl methanone core?
- Methodological Answer: Discrepancies in NMR signals (e.g., splitting patterns for diastereotopic protons) may arise from conformational flexibility. Use variable-temperature NMR to probe dynamic effects or employ NOESY/ROESY to identify spatial proximities between protons (e.g., piperidine H-4 and pyridine H-2). Computational modeling (DFT or MD simulations) can predict stable conformers and align with experimental shifts, as applied in for similar piperidine derivatives .
Q. What strategies are effective for modifying the compound’s scaffold to enhance biological activity while retaining solubility?
- Methodological Answer: Rational design should balance lipophilicity (e.g., bromine substitution) and hydrophilicity (e.g., methoxy groups). demonstrates that replacing benzyl groups with isopropyl or trifluoromethyl moieties improved target affinity in benzoylpiperidine analogs. Solubility can be enhanced via PEGylation or introducing ionizable groups (e.g., tertiary amines), as seen in ’s hydroxybenzoyl derivatives. Structure-activity relationship (SAR) studies using SPR or crystallography can guide iterative modifications .
Q. How can researchers address discrepancies in HPLC purity data across synthetic batches?
- Methodological Answer: Batch-to-batch variability may stem from residual solvents or unreacted intermediates. Implement orthogonal methods:
- GC-MS to detect volatile impurities (e.g., dichloromethane residues).
- ICP-OES to quantify heavy metals (e.g., bromine from incomplete coupling).
- 2D-LC (LCxLC) with different stationary phases (C18 vs. HILIC) to separate polar/nonpolar impurities, as suggested in ’s chromatographic analysis framework .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
